N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide
Vue d'ensemble
Description
“N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide” is a compound that has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of a similar compound, “N′-(1-benzylpiperidin-4-yl)acetohydrazide”, has been reported . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” has been studied . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each with a very similar conformation .Applications De Recherche Scientifique
Synthesis and Bioactivity
N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide and related compounds have been extensively studied for their synthesis and bioactivity. Cheng De-ju (2015) elaborated on the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl) benzamide, leading to the development of novel non-peptide CCR5 antagonists, demonstrating significant bioactivities (Cheng De-ju, 2015). Similarly, Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating their binding properties for σ1 and σ2 receptors, with these compounds showing higher affinity for σ1 receptors (Yun-Sheng Huang et al., 2001).
Characterization and Potential Applications
H. Bi (2014) conducted research on the preparation and characterization of novel non-peptide CCR5 antagonists, including this compound derivatives. These compounds were characterized using techniques like NMR and mass spectrometry (H. Bi, 2014). Additionally, John et al. (1995) explored the potential of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide as a high-affinity sigma receptor ligand for imaging breast cancer, indicating its potential in cancer diagnosis and research (C. John et al., 1995).
Therapeutic Research
In therapeutic research, Monjas et al. (2017) described the synthesis of donepezil-based derivatives of N-(1-benzylpiperidin-4-yl) compounds, highlighting their neuroprotective potential for treating neurodegenerative diseases (L. Monjas et al., 2017). Shiue et al. (1997) synthesized N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with high affinity to sigma receptors, suggesting its use in PET imaging of sigma receptors in humans (C. Shiue et al., 1997).
Antimicrobial and Anticancer Research
Desai et al. (2009) explored N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamides for their antimicrobial activity, finding enhanced activity with certain substitutions (N. Desai et al., 2009). In the field of anticancer research, Sadashiva et al. (2022) synthesized N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, evaluating them as potential antibiofilm agents with significant antisalmonella activity (Maralinganadoddi P. Sadashiva et al., 2022).
Mécanisme D'action
Target of Action
N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide is a synthetic compound that belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The primary target of this compound is Beta-secretase 1 , an enzyme that plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known that compounds of the n-benzylpiperidines class can inhibit the activity of their target enzymes . In the case of Beta-secretase 1, inhibition would prevent the formation of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease .
Result of Action
Based on its target, it is plausible that it could reduce the production of beta-amyloid peptides, potentially mitigating the progression of alzheimer’s disease .
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOXFZXXXPIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.